molecular formula C11H18O2 B8208634 ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate

ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate

Cat. No.: B8208634
M. Wt: 182.26 g/mol
InChI Key: AUTDAVPVPASYDM-ZDGBYWQASA-N
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Description

Ethyl 2-[(1S,4R)-bicyclo[221]heptan-2-yl]acetate is an organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate typically involves a multi-step process. One common method is the Diels-Alder reaction, which forms the bicyclic core structure. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions, often catalyzed by a Lewis acid . The resulting bicyclic compound is then esterified to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The ester group can undergo hydrolysis, releasing the active bicyclic compound that interacts with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure but differ in functional groups attached to the core.

    Ethyl acetate derivatives: These compounds have similar ester functional groups but differ in the carbon skeleton.

Uniqueness

Ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate is unique due to its combination of a bicyclic structure and an ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-13-11(12)7-10-6-8-3-4-9(10)5-8/h8-10H,2-7H2,1H3/t8-,9+,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTDAVPVPASYDM-ZDGBYWQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1C[C@@H]2CC[C@H]1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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